tert-Butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanoethoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with a cyanoethoxy compound under controlled conditions to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The cyano group and piperidine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: This compound shares the cyanoethoxy group but differs in its overall structure and applications.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar in having a piperidine ring and tert-butyl ester, but with different functional groups.
Uniqueness
1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C14H24N2O3 |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyanoethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(17)16-8-5-12(6-9-16)11-18-10-4-7-15/h12H,4-6,8-11H2,1-3H3 |
InChI Key |
KQHYUJICCOPBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCCC#N |
Origin of Product |
United States |
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